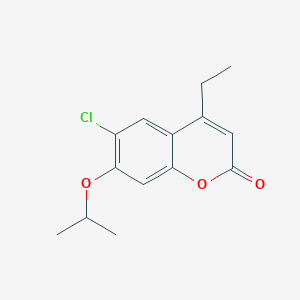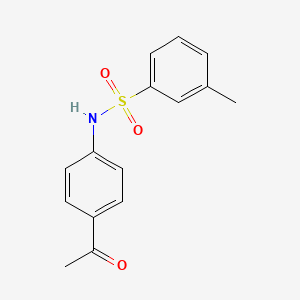
4-methylphenyl 3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl 3-(4-methoxyphenyl)acrylate, also known as PMAA, is an organic compound that belongs to the family of acrylates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. PMAA has gained attention in scientific research due to its potential applications in various fields such as material science, drug delivery, and biomedicine.
Mécanisme D'action
The mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate is not well understood. However, it is believed that 4-methylphenyl 3-(4-methoxyphenyl)acrylate interacts with biological membranes and proteins, leading to changes in their structure and function. 4-methylphenyl 3-(4-methoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been shown to have low toxicity and minimal adverse effects on biological systems. However, its long-term effects on human health are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methylphenyl 3-(4-methoxyphenyl)acrylate in lab experiments is its ease of synthesis and availability. 4-methylphenyl 3-(4-methoxyphenyl)acrylate is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation is its low solubility in aqueous solutions, which can hinder its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-methylphenyl 3-(4-methoxyphenyl)acrylate. One potential direction is the development of new 4-methylphenyl 3-(4-methoxyphenyl)acrylate-based polymers with improved properties for use in material science and drug delivery. Another direction is the investigation of the mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate and its potential use as an anticancer agent. Additionally, the long-term effects of 4-methylphenyl 3-(4-methoxyphenyl)acrylate on human health require further investigation to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 4-methylphenyl 3-(4-methoxyphenyl)acrylate involves the reaction between 4-methylphenol and 4-methoxybenzaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 4-methylphenyl 3-(4-methoxyphenyl)acrylate as a product. The purity of the synthesized 4-methylphenyl 3-(4-methoxyphenyl)acrylate can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various scientific fields. In material science, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength. In drug delivery, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been used as a carrier for the controlled release of drugs due to its biocompatibility and biodegradability. In biomedicine, 4-methylphenyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in tissue engineering and regenerative medicine.
Propriétés
IUPAC Name |
(4-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-8-16(9-4-13)20-17(18)12-7-14-5-10-15(19-2)11-6-14/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZBCXHBKIPIG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)


![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)
![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
